Product packaging for 4-(1-Methoxycyclobutyl)benzaldehyde(Cat. No.:)

4-(1-Methoxycyclobutyl)benzaldehyde

Cat. No.: B8145557
M. Wt: 190.24 g/mol
InChI Key: FPOAZLRMLUPXAP-UHFFFAOYSA-N
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Description

4-(1-Methoxycyclobutyl)benzaldehyde is a high-value aromatic aldehyde building block designed for advanced research and development, particularly in medicinal chemistry and organic synthesis. Its structure, featuring an aldehyde group attached to a benzene ring that is substituted with a methoxycyclobutyl group, makes it a versatile intermediate for constructing complex molecules. The aldehyde group is a highly reactive handle, allowing this compound to serve as a precursor to a wide range of functional groups through reactions including reductions to benzyl alcohols and oxidations to benzoic acids . Furthermore, it can undergo condensation reactions to form imines or hydrazones, and is a key substrate in carboligation reactions catalyzed by enzymes such as Benzaldehyde Lyase (BAL) for the formation of chiral 2-hydroxyketones . The 1-methoxycyclobutyl substituent is a sterically distinct and metabolically stable moiety that can significantly influence the physicochemical properties, potency, and pharmacokinetic profile of candidate molecules. Researchers can leverage this compound in the synthesis of novel active pharmaceutical ingredients (APIs), agrochemicals, and materials science products. It is especially useful for exploring structure-activity relationships (SAR) due to the unique steric and electronic properties imparted by the methoxycyclobutyl group. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Note: The specific applications described are extrapolated from the well-documented research uses of structurally similar benzaldehyde derivatives .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B8145557 4-(1-Methoxycyclobutyl)benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-methoxycyclobutyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-12(7-2-8-12)11-5-3-10(9-13)4-6-11/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOAZLRMLUPXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875306-31-3
Record name 4-(1-methoxycyclobutyl)benzaldehyde
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Advanced Synthetic Methodologies for 4 1 Methoxycyclobutyl Benzaldehyde

Regioselective Functionalization Approaches

Regioselective functionalization is paramount in the synthesis of 4-(1-Methoxycyclobutyl)benzaldehyde (B6257321) to ensure the correct placement of substituents on the aromatic ring. This is typically achieved through a multi-step process that utilizes halogenated benzene (B151609) derivatives as key starting materials.

Synthesis via Halogenated Benzenes and Cyclobutanol (B46151) Intermediates

A common and effective strategy for the synthesis of this compound involves the use of halogenated benzenes, which allows for the sequential and controlled introduction of the necessary functional groups.

The synthesis typically commences with the preparation of 1-(4-Bromophenyl)-cyclobutanol. This key intermediate can be synthesized through the reaction of a Grignard reagent derived from 1,4-dibromobenzene (B42075) with cyclobutanone. Alternatively, it can be prepared from 4-bromobenzaldehyde (B125591) and cyclobutanone. chemenu.comchemdad.com The cyclobutane (B1203170) ring itself can be formed through various methods, including [2+2] cycloaddition reactions. organic-chemistry.orgresearchgate.net

A related compound, 1-(4-Bromophenyl)ethanone oxime, has been synthesized with a high yield of 99% by reacting 1-(4-bromophenyl)ethanone with hydroxylamine (B1172632) hydrochloride in the presence of sodium acetate (B1210297) in ethanol (B145695) and water. orgsyn.org This highlights a potential pathway for creating precursors to the target molecule.

Table 1: Synthesis of 1-(4-Bromophenyl)ethanone oxime

Reactants Reagents Solvent Yield

The introduction of the methoxy (B1213986) group is a critical step and is generally accomplished through an etherification reaction. The Williamson ether synthesis is a classic and versatile method for this transformation. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an organohalide in an SN2 reaction. wikipedia.orgbyjus.com For the synthesis of this compound, 1-(4-Bromophenyl)-cyclobutanol would be deprotonated with a strong base like sodium hydride to form the corresponding alkoxide. This alkoxide would then react with a methyl halide (e.g., methyl iodide) to form the desired methoxy ether.

It is important to note that the Williamson ether synthesis works best with primary alkyl halides. masterorganicchemistry.com The alkoxide can be primary, secondary, or tertiary. wikipedia.org However, with tertiary alkoxides, elimination reactions can be a competing side reaction. wikipedia.org The choice of solvent is also crucial, with the parent alcohol of the alkoxide or polar aprotic solvents like THF or DMSO being common choices. masterorganicchemistry.com

In some cases, catalysts like triethylamine (B128534) can be used to facilitate the etherification, particularly in reactions involving phenolic hydroxyl groups. orientjchem.org

The final step in this synthetic sequence is the introduction of the aldehyde group. This is typically achieved by converting the aryl bromide to an organometallic species, either an organolithium or an organomagnesium (Grignard) reagent, which then reacts with a formylating agent. wikipedia.orgcambridge.orglibretexts.org

The formation of the organometallic reagent is accomplished by reacting the aryl bromide with a metal, such as lithium or magnesium. libretexts.orgwikipedia.org These organometallic reagents are highly reactive and serve as potent nucleophiles and strong bases. wikipedia.org

Once formed, the organolithium or Grignard reagent reacts with a formylating agent, such as N,N-dimethylformamide (DMF), to generate the aldehyde. wikipedia.orgcambridge.org This reaction, known as the Bouveault aldehyde synthesis, proceeds through the formation of a hemiaminal intermediate, which is then hydrolyzed to yield the aldehyde. wikipedia.org Variants of this reaction using organolithium reagents are also common. wikipedia.org It has been noted that for some formylation reactions, conducting them at elevated temperatures can be beneficial. core.ac.uk

Table 2: Common Formylating Agents

Formylating Agent Description
N,N-Dimethylformamide (DMF) A widely used and effective formylating agent for reacting with organometallic reagents. wikipedia.orgcambridge.org
N-formylsaccharin A crystalline CO surrogate used in some palladium-catalyzed formylation reactions. princeton.edu

Exploration of Alternative Catalytic Systems in Synthetic Routes

Research into alternative catalytic systems aims to improve the efficiency, selectivity, and environmental friendliness of the synthesis. Palladium-catalyzed reactions, for instance, are widely used for the formylation of aryl halides. organic-chemistry.orgrsc.org These reactions can utilize various formyl sources, including carbon monoxide/hydrogen gas mixtures, paraformaldehyde, or isocyanides. organic-chemistry.orgrsc.org Zirconium and hafnium-based catalysts have also been explored for the reductive etherification of benzaldehydes. osti.gov

Investigation of Electrochemical Synthesis Strategies

Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis. pku.edu.cn Electrochemical protocols have been developed for the formylation of aryl halides, using DMF as both a solvent and a formyl source. rsc.orgrsc.org These reactions often employ a nickel foam cathode and a sacrificial magnesium anode and can proceed under mild conditions without the need for transition metal catalysts. rsc.orgrsc.org

Furthermore, electrochemical methods have been investigated for the synthesis of benzaldehydes from the oxidation of benzyl (B1604629) alcohols, demonstrating high selectivity and purity. confex.comnih.gov The electrochemical borylation of aryl iodides has also been reported, which could provide an alternative route to functionalized intermediates. pku.edu.cn

Consideration of Alkoxy Radical Intermediates in Cycloalkanol Derivatization

The generation and subsequent reaction of alkoxy radicals represent a powerful tool in modern organic synthesis. rsc.org These highly reactive intermediates can undergo a variety of transformations, including hydrogen atom transfer (HAT), β-scission, and cyclization, enabling the functionalization of remote, unactivated C-H bonds. nih.gov The direct generation of alkoxy radicals from simple alcohols is challenging due to the high bond dissociation energy of the O-H bond. nih.gov However, recent advancements have led to catalytic methods that can overcome this hurdle, making the derivatization of cycloalkanols through alkoxy radical pathways a viable synthetic strategy. rsc.org

One prominent approach involves the use of transition metal catalysts in conjunction with an oxidant to generate alkoxy radicals from alcohols. nih.gov This process typically involves the formation of a metal-alkoxide intermediate, which then undergoes homolysis to produce the desired alkoxy radical. The subsequent reactivity of this radical is a key determinant of the final product distribution. For instance, the β-scission of a cyclobutylalkoxy radical can lead to a ring-opened radical species, which can be trapped to form a variety of functionalized products.

Recent research has demonstrated the utility of photoredox catalysis in generating alkoxy radicals from unactivated alcohols through the intermediacy of sulfoxide (B87167) cation radicals. nih.gov This method leverages the unique reactivity of alkoxy radicals to initiate different reaction pathways, such as 1,5-hydrogen atom transfer, cyclization, and β-scission. nih.gov While not yet applied to the direct synthesis of this compound, this methodology's ability to generate alkoxy radicals under mild conditions from simple alcohols suggests its potential applicability.

A hypothetical pathway to a precursor of this compound could involve the generation of an alkoxy radical from a suitably substituted 1-(4-methylphenyl)cyclobutanol. Subsequent functionalization of the methyl group on the benzene ring would then be required to yield the final benzaldehyde (B42025). The challenge lies in controlling the reactivity of the alkoxy radical to favor the desired transformation without leading to undesired side reactions.

Table 1: Reactivity of Alkoxy Radicals in Synthesis.
TransformationDescriptionPotential Application
Hydrogen Atom Transfer (HAT)An alkoxy radical abstracts a hydrogen atom from another part of the molecule, typically from a C-H bond at the 1,5-position, to form a carbon-centered radical.Could be used to functionalize the cyclobutyl ring or the aromatic ring in a precursor molecule.
β-ScissionThe C-C bond beta to the alkoxy radical cleaves, leading to the formation of a ketone and a new carbon-centered radical. In the case of cyclic systems, this results in ring-opening.Potentially useful for the deconstructive functionalization of a cyclobutanol precursor. nih.gov
CyclizationAn alkoxy radical can add to a suitably positioned π-system within the same molecule to form a new ring.Less directly applicable to the synthesis of the target molecule, but a key reaction of alkoxy radicals. nih.gov

Potential for Manganese-Catalyzed Electrochemical Transformations

Manganese is an earth-abundant and environmentally benign metal that has garnered significant attention as a catalyst in a wide range of organic transformations. nih.gov Manganese-catalyzed electrochemical methods are particularly attractive as they utilize electricity as a clean oxidant, minimizing the generation of stoichiometric waste products. nih.gov

A notable example of this is the manganese-catalyzed electrochemical deconstructive chlorination of cycloalkanols. nih.govacs.org In this process, a Mn(II) salt is oxidized at the anode to a higher-valent manganese species, which then reacts with a cycloalkanol to form a Mn(III) alkoxide. This intermediate can then generate an alkoxy radical, which undergoes β-scission to afford a ring-opened radical that is subsequently trapped by a chloride source. nih.govacs.org This methodology has been successfully applied to a variety of cyclopropanols and cyclobutanols, yielding synthetically useful β- and γ-chlorinated ketones. nih.gov

While this specific reaction yields a chlorinated ketone rather than a benzaldehyde, the underlying principle of manganese-catalyzed alkoxy radical generation from a cycloalkanol is highly relevant. A potential synthetic route to this compound could envision a modification of this strategy. For instance, starting with a 1-(4-tolyl)cyclobutanol derivative, a manganese-catalyzed process could be developed to selectively oxidize the methyl group of the tolyl moiety to a benzaldehyde. The development of such a process would depend on the careful tuning of the reaction conditions to favor oxidation of the benzylic position over the deconstructive functionalization of the cyclobutanol ring.

Furthermore, manganese catalysts have been employed in the oxidation of toluenes to benzaldehydes, showcasing their capability in forming the desired functional group. sciencemadness.orgmdma.ch The challenge in applying this to the synthesis of this compound would be the chemoselective oxidation of the methyl group in the presence of the methoxycyclobutyl moiety. The development of a manganese-based catalytic system that can achieve this selectivity would represent a significant advancement.

Manganese-catalyzed reactions often proceed through various oxidation states of manganese, including Mn(III) and Mn(IV), which can facilitate single-electron transfer processes. goettingen-research-online.de The catalytic cycle in electrochemical applications typically involves the regeneration of the active manganese catalyst at the electrode surface, allowing for high turnover numbers and catalytic efficiency.

Table 2: Examples of Manganese-Catalyzed Transformations.
Reaction TypeSubstrate ClassProduct ClassKey FeaturesReference
Deconstructive ChlorinationCycloalkanolsβ- and γ-Chlorinated KetonesElectrochemical, generates alkoxy radicals, ring-opening. nih.govacs.org
OxidationToluenesBenzaldehydesCan be performed with various manganese oxides or salts. sciencemadness.orgmdma.ch
C(sp3)-H AzidationAlkanesAlkyl AzidesElectrochemical, high functional group tolerance. goettingen-research-online.de
N-AlkylationAmines and AlcoholsAlkylated AminesHydrogen auto-transfer mechanism. nih.gov

Chemical Reactivity and Transformation Pathways of 4 1 Methoxycyclobutyl Benzaldehyde

Aldehyde Group Reactivity in Carbon-Carbon Bond Formation

The aldehyde group (-CHO) is a primary site of reactivity in 4-(1-methoxycyclobutyl)benzaldehyde (B6257321), characterized by the electrophilic nature of its carbonyl carbon. This electrophilicity makes it a target for various nucleophiles, leading to the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.

Nucleophilic addition is a characteristic reaction of aldehydes. The electron-donating nature of the para-substituted 1-methoxycyclobutyl group slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). However, it readily undergoes addition reactions with strong nucleophiles like organometallic reagents.

Key examples of nucleophilic addition reactions include:

Grignard Reaction: Reaction with Grignard reagents (R-MgX) results in the formation of secondary alcohols.

Organolithium Reaction: Organolithium reagents (R-Li) add to the aldehyde to yield secondary alcohols.

Wittig Reaction: This reaction with a phosphorus ylide (a Wittig reagent) is a powerful method for converting the aldehyde into an alkene, forming a new carbon-carbon double bond.

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) leads to the formation of a cyanohydrin, which is a versatile synthetic intermediate.

Table 1: Predicted Nucleophilic Addition Reactions

Reaction TypeReagent ExamplePredicted Product StructureProduct Class
Grignard ReactionMethylmagnesium bromide (CH₃MgBr)1-(4-(1-methoxycyclobutyl)phenyl)ethanolSecondary Alcohol
Wittig ReactionMethyltriphenylphosphonium bromide ((C₆H₅)₃P⁺CH₃ Br⁻) with a strong base4-(1-methoxycyclobutyl)-1-vinylbenzeneAlkene (Styrene derivative)
Cyanohydrin FormationSodium Cyanide (NaCN) followed by acid2-hydroxy-2-(4-(1-methoxycyclobutyl)phenyl)acetonitrileCyanohydrin

Condensation reactions involve the reaction of the aldehyde with a nucleophile, typically an amine or an enolate, followed by the elimination of a water molecule.

Aldol (B89426) Condensation: In the presence of a base, this compound can react with ketones or other aldehydes that possess α-hydrogens. A classic example is the Claisen-Schmidt condensation with a ketone like acetone (B3395972), which leads to the formation of an α,β-unsaturated ketone (a chalcone derivative). researchgate.netmagritek.com

Imine and Schiff Base Formation: The reaction with primary amines yields imines (also known as Schiff bases). This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate which then dehydrates.

Table 2: Predicted Condensation and Imine Formation Reactions

Reaction TypeReagent ExamplePredicted Product StructureProduct Class
Claisen-Schmidt CondensationAcetone (CH₃COCH₃) with NaOH(E)-4-(4-(1-methoxycyclobutyl)phenyl)but-3-en-2-oneα,β-Unsaturated Ketone
Imine FormationAniline (C₆H₅NH₂)N-(4-(1-methoxycyclobutyl)benzylidene)anilineImine (Schiff Base)
Reductive AminationMethylamine (CH₃NH₂) and NaBH₃CNN-methyl-1-(4-(1-methoxycyclobutyl)phenyl)methanamineSecondary Amine

Aromatic Ring Functionalization and Substitution Reactions

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br or Cl) onto the aromatic ring, typically using a Lewis acid catalyst.

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group. However, the deactivating nature of the aldehyde group can make these reactions challenging.

Cyclobutyl Ring and Methoxy (B1213986) Group Chemical Transformations

The 1-methoxycyclobutyl group also presents potential sites for chemical transformation, although these reactions often require more forcing conditions than those involving the aldehyde.

Ether Cleavage: The methoxy group (-OCH₃) can be cleaved under strongly acidic conditions (e.g., using HBr or HI) to yield a tertiary alcohol (1-(4-formylphenyl)cyclobutanol). This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion.

Cyclobutyl Ring Strain: Cyclobutane (B1203170) rings possess significant ring strain. Under certain catalytic conditions, such as with transition metals or under thermal stress, the ring could potentially undergo rearrangement or ring-opening reactions. researchgate.net However, these transformations are generally less common and predictable than the reactions of the aldehyde or aromatic ring.

The stability of the 1-methoxycyclobutyl group under the conditions used for modifying the aldehyde or aromatic ring is a key consideration in multi-step synthetic planning. For instance, the strongly acidic conditions required for ether cleavage would likely be incompatible with the aldehyde group unless it is protected first.

Strategic Applications of 4 1 Methoxycyclobutyl Benzaldehyde As a Versatile Synthetic Building Block

Utility in the Construction of Complex Molecular Architectures for Advanced Materials

The synthesis of advanced materials with specific physical and chemical properties often relies on the precise design of their molecular components. The incorporation of bulky or non-planar structural units into polymer backbones or molecular frameworks is a known strategy to influence macroscopic properties.

The 1-methoxycyclobutyl group of 4-(1-methoxycyclobutyl)benzaldehyde (B6257321) is a sterically demanding substituent. When this compound is used as a monomer or precursor in polymerization, the bulky cyclobutyl moiety can disrupt the efficient packing of polymer chains. researchgate.netresearchgate.net This disruption of intermolecular forces can lead to materials with modified characteristics, such as improved solubility in organic solvents and reduced crystallinity. researchgate.net In the field of high-performance polymers like polyimides, introducing bulky groups has been shown to reduce thermally induced shrinkage, a critical factor for applications in aerospace and electronics where thermal stability is paramount. researchgate.net Therefore, this compound represents a potentially valuable monomer for creating specialty polymers with enhanced processability and durability.

Furthermore, substituted benzaldehydes are key intermediates in the synthesis of liquid crystals. The molecular shape and polarity of the constituent molecules are critical for the formation of mesophases. researchgate.netnih.gov By participating in reactions such as Claisen-Schmidt condensations or the formation of Schiff bases, this compound can be incorporated into rod-like molecules (mesogens). researchgate.netresearchgate.net The non-planar cyclobutyl group at one end of the mesogen could influence the type of liquid crystalline phase (e.g., nematic or smectic) and the temperature range over which it is stable.

Precursor Role in the Synthesis of Pharmacologically Relevant Compound Scaffolds

The aldehyde functionality is one of the most versatile handles in organic synthesis, making benzaldehyde (B42025) derivatives privileged building blocks in medicinal chemistry. nih.gov They are precursors to a vast array of heterocyclic systems that form the core of many therapeutic agents.

A significant application of substituted benzaldehydes is in the synthesis of glucopyranosyl-substituted benzene (B151609) derivatives. These compounds are a class of potent and selective inhibitors of the sodium-dependent glucose cotransporter 2 (SGLT2), which are used in the treatment of metabolic disorders such as type 2 diabetes. researchgate.netnih.gov

The general synthesis pathway often involves the reaction of a protected D-gluconolactone with an organometallic benzyl-benzene species, which can be derived from the corresponding substituted benzaldehyde. researchgate.net Although specific examples detailing the use of this compound are found within broad patent literature, the established synthetic routes are designed to be adaptable to a wide range of benzaldehyde derivatives. The process typically involves converting the benzaldehyde to a benzyl (B1604629) halide or another suitable derivative, which is then used to form the C-C bond with the glucose moiety. The 1-methoxycyclobutyl substituent would be carried through the synthesis to become a key feature of the final drug candidate, influencing its pharmacokinetic and pharmacodynamic profile.

Table 1: General Synthesis Steps for Glucopyranosyl-substituted Benzene Derivatives

Step Description Reactant Class
1 Activation of Glucose Moiety D-gluconolactone or its derivative
2 Formation of Organometallic Reagent Benzyl-benzene compound (from benzaldehyde)
3 C-C Bond Formation Reaction of activated glucose with the organometallic reagent
4 Deprotection/Modification Removal of protecting groups to yield the final active compound

While the query specifies dihydropyridazine, the most prominent and direct application for a benzaldehyde derivative in synthesizing a closely related and pharmacologically vital scaffold is the Hantzsch dihydropyridine (B1217469) synthesis. 1,4-Dihydropyridines (1,4-DHPs) are a major class of calcium channel blockers used to treat hypertension. nih.gov

The Hantzsch reaction is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form the dihydropyridine ring. researchgate.net The aldehyde, in this case, this compound, determines the substituent at the 4-position of the resulting dihydropyridine ring. This substituent is crucial for the pharmacological activity of the molecule. The use of a bulky, non-planar group like 1-methoxycyclobutyl could lead to novel dihydropyridine analogues with unique binding characteristics at the L-type calcium channel. The reaction is known for its efficiency and can often be performed under environmentally benign conditions, including microwave irradiation or using green catalysts. nih.gov

Table 2: Components of the Hantzsch Dihydropyridine Synthesis

Component Role Example
Aldehyde Provides the C4-substituent This compound
β-Ketoester Forms the pyridine (B92270) ring backbone Ethyl acetoacetate
Nitrogen Source Provides the nitrogen atom for the heterocycle Ammonium acetate (B1210297) or aqueous ammonia

Facilitation of Target-Oriented and Divergent Synthesis Pathways

The dual reactivity of this compound makes it a valuable tool for both target-oriented and divergent synthetic strategies.

Target-oriented synthesis focuses on the efficient construction of a single, often complex, molecule. In this context, the aldehyde group of this compound can be used as a key reaction site for building a molecular skeleton. For instance, in the total synthesis of a natural product or a designed drug molecule, the aldehyde could be transformed via Wittig, Grignard, or aldol (B89426) reactions to elaborate the carbon framework, with the methoxycyclobutyl group remaining as a permanent, property-defining feature of the final target.

Divergent synthesis , on the other hand, aims to create a library of structurally related compounds from a common intermediate. acs.org The aldehyde is an ideal functional group for this approach. Starting with this compound, one can perform a variety of well-established reactions on the aldehyde group to produce a diverse set of products, all sharing the common 4-(1-methoxycyclobutyl)phenyl core. For example, reductive amination with different amines would yield a library of secondary and tertiary amines, while condensation with various active methylene (B1212753) compounds (like in the Hantzsch synthesis or Knoevenagel condensation) would produce a range of different heterocyclic or unsaturated systems. acs.org This strategy is highly valuable in drug discovery for rapidly exploring the structure-activity relationship (SAR) of a new chemical scaffold. The ability to use a single starting material to access multiple, distinct molecular architectures highlights its role as a versatile synthetic building block. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules. While specific experimental NMR data for 4-(1-Methoxycyclobutyl)benzaldehyde (B6257321) is not widely available in published literature, a theoretical analysis based on established principles and data from analogous structures provides a foundational understanding of its expected spectral features.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the various protons in the molecule. The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically between 9.8 and 10.0 ppm, owing to the strong deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring, due to the para-substitution pattern, would likely present as two distinct doublets. The two protons adjacent to the aldehyde group (ortho) and the two protons adjacent to the cyclobutyl group (meta) would couple with each other, resulting in this characteristic splitting pattern. Their chemical shifts would be in the aromatic region, approximately between 7.4 and 7.9 ppm.

The protons of the cyclobutyl ring are expected to show complex multiplet patterns in the upfield region of the spectrum. The methylene (B1212753) protons of the cyclobutyl ring would likely appear as overlapping multiplets. The methoxy (B1213986) group (-OCH₃) protons would give rise to a sharp singlet, typically around 3.2 to 3.5 ppm.

Carbon-13 NMR (¹³C NMR) Analysis

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the range of 190-195 ppm. The carbon atoms of the aromatic ring would give rise to four distinct signals. The carbon to which the aldehyde group is attached and the carbon bearing the cyclobutyl substituent would be quaternary and show weaker intensity. The other four aromatic carbons would have higher intensities.

The quaternary carbon of the cyclobutyl ring attached to the methoxy group and the benzene ring would appear at a specific chemical shift, and the methylene carbons of the cyclobutyl ring would be observed in the aliphatic region of the spectrum. The carbon of the methoxy group (-OCH₃) would resonate at approximately 50-60 ppm.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, aiding in its structural confirmation. For this compound (C₁₂H₁₄O₂), the predicted monoisotopic mass is 190.0994 g/mol . hmdb.ca

Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺191.10666
[M+Na]⁺213.08860
[M-H]⁻189.09210
[M+NH₄]⁺208.13320
[M+K]⁺229.06254
[M+H-H₂O]⁺173.09664
[M]⁺190.09883
[M]⁻190.09993

This data is predicted and not from experimental measurements. hmdb.ca

The fragmentation of the molecular ion in an experimental mass spectrum would likely involve the loss of the methoxy group (-OCH₃), the cyclobutyl ring, or the formyl group (-CHO), leading to the formation of characteristic fragment ions that could further confirm the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands. A strong and sharp absorption band between 1680 and 1700 cm⁻¹ would be indicative of the C=O stretching vibration of the aromatic aldehyde. The C-H stretching vibration of the aldehyde group would likely appear as a pair of weak bands around 2720 and 2820 cm⁻¹.

The aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclobutyl and methoxy groups would appear just below 3000 cm⁻¹. The C-O stretching vibration of the methoxy ether linkage would likely be present in the region of 1250-1000 cm⁻¹. The out-of-plane C-H bending vibrations of the para-substituted benzene ring would give a strong absorption band in the region of 800-850 cm⁻¹.

Application of High-Resolution Spectroscopic Techniques

To obtain unambiguous structural assignment and detailed insights into the molecular geometry and electronic properties of this compound, the application of high-resolution and multi-dimensional spectroscopic techniques would be indispensable. Advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in definitively assigning all proton and carbon signals and establishing the connectivity within the molecule.

Theoretical and Computational Chemistry Studies of 4 1 Methoxycyclobutyl Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Stability

Currently, there are no published studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, specifically for 4-(1-Methoxycyclobutyl)benzaldehyde (B6257321). Such studies would be invaluable for understanding its fundamental properties.

Hypothetically, quantum chemical calculations would provide insights into:

Molecular Geometry: Optimization of the ground state geometry would reveal bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would indicate the molecule's electronic reactivity and charge transfer capabilities.

Spectroscopic Properties: Theoretical calculations could predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which would be instrumental in the experimental characterization of the compound.

Stability: The total energy and heat of formation could be calculated to assess the molecule's thermodynamic stability.

A hypothetical data table of such calculated properties is presented below to illustrate the type of information that could be generated.

Hypothetical Quantum Chemical Calculation Data for this compound

ParameterHypothetical ValueSignificance
Total Energy To be determinedOverall molecular stability
HOMO Energy To be determinedElectron-donating ability
LUMO Energy To be determinedElectron-accepting ability
HOMO-LUMO Gap To be determinedChemical reactivity and electronic transitions
Dipole Moment To be determinedPolarity and intermolecular interactions

Conformational Analysis and Stereochemical Considerations

The conformational flexibility of the cyclobutyl and methoxy (B1213986) groups in this compound is a key aspect of its three-dimensional structure that awaits detailed investigation. A thorough conformational analysis would involve mapping the potential energy surface to identify stable conformers and the energy barriers between them.

Key areas for future conformational studies would include:

Ring Pucker of the Cyclobutyl Group: The cyclobutyl ring is known to adopt a puckered conformation to relieve ring strain. Computational studies could determine the preferred pucker and the energy barrier for ring inversion.

Orientation of the Methoxy Group: The rotation around the C-O bond of the methoxy group would lead to different conformers with varying steric and electronic interactions.

The following table illustrates the type of data that a conformational analysis would provide.

Hypothetical Conformational Analysis Data for this compound

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
Global Minimum 0.00To be determined
Local Minimum 1 To be determinedTo be determined
Local Minimum 2 To be determinedTo be determined

Mechanistic Predictions for Key Synthetic Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, theoretical studies could predict the pathways for its synthesis or its subsequent reactions. For instance, the mechanism of its formation from a suitable precursor could be investigated by calculating the energies of reactants, transition states, and products.

Future mechanistic studies could focus on:

Synthesis of the Core Structure: Elucidating the mechanism of the key bond-forming reactions to construct the 4-(1-Methoxycyclobutyl)phenyl moiety.

Reactions of the Aldehyde Group: Modeling the mechanism of reactions such as nucleophilic addition, oxidation, or reduction at the aldehyde functional group.

A hypothetical data table for a mechanistic study is presented below.

Hypothetical Mechanistic Prediction Data for a Key Synthetic Step

Reaction StepActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Reactant to Transition State 1 To be determinedNot Applicable
Transition State 1 to Intermediate Not ApplicableTo be determined
Intermediate to Transition State 2 To be determinedNot Applicable
Transition State 2 to Product Not ApplicableTo be determined

Molecular Modeling in the Context of Building Block Utilization for Ligand Design

The unique three-dimensional shape and electronic properties of this compound make it an interesting building block for the design of new ligands for biological targets. Molecular modeling techniques, such as docking and molecular dynamics simulations, could be employed to explore its potential in drug discovery.

Areas for future molecular modeling research include:

Scaffold Hopping: Using the 4-(1-methoxycyclobutyl)phenyl moiety as a novel scaffold to design ligands with improved properties.

Structure-Activity Relationship (SAR) Studies: Computationally exploring how modifications to the structure of this compound-derived ligands affect their binding affinity to a target protein.

Pharmacophore Modeling: Identifying the key chemical features of the molecule that are important for biological activity.

The following table provides a hypothetical example of how data from molecular modeling studies could be presented.

Hypothetical Molecular Docking Data for a this compound-derived Ligand

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Hypothetical Kinase A To be determinedTo be determined
Hypothetical GPCR B To be determinedTo be determined

Future Research Directions and Emerging Methodologies

Development of More Efficient and Environmentally Sustainable Synthetic Routes

The synthesis of 4-(1-Methoxycyclobutyl)benzaldehyde (B6257321) is not prominently detailed in current literature, suggesting an opportunity for the development of novel and green synthetic strategies. Future research could focus on moving beyond traditional multi-step syntheses, which may involve hazardous reagents and generate significant waste, towards more atom-economical and environmentally benign methodologies.

Key areas for future investigation include:

Catalytic C-H Functionalization: Direct functionalization of the C-H bonds on the benzene (B151609) ring of a simpler precursor, such as (1-methoxycyclobutyl)benzene, with a formyl group equivalent would represent a highly efficient synthetic route. Research into selective catalysts, potentially based on transition metals like palladium, rhodium, or copper, could enable this transformation, avoiding the need for pre-functionalized starting materials.

Flow Chemistry Approaches: Implementing continuous flow technologies for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and efficiency. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities while minimizing solvent usage and by-product formation.

Use of Greener Solvents and Reagents: Exploration of alternative reaction media, such as bio-based solvents, supercritical fluids (like CO2), or even solvent-free conditions, would contribute to the environmental sustainability of the synthesis. Additionally, employing milder and more selective oxidizing agents for the formylation step would be a key aspect of developing a greener process.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations. Future research is expected to delve into novel reactivity patterns and the application of modern catalytic systems to this specific substrate.

Potential areas of exploration include:

Asymmetric Catalysis: The development of catalytic methods for the enantioselective addition of nucleophiles to the aldehyde group could lead to the synthesis of chiral alcohols and other valuable stereodefined molecules. This could involve the use of chiral organocatalysts or transition metal complexes with chiral ligands.

Photoredox Catalysis: The use of visible light-driven photoredox catalysis could open up new avenues for the functionalization of this compound. For instance, radical-based transformations initiated by light could enable novel carbon-carbon and carbon-heteroatom bond formations at the aldehyde or other positions on the molecule.

Biocatalysis: Employing enzymes, such as oxidoreductases or lyases, for the transformation of this compound could offer high selectivity and operate under mild, aqueous conditions. This approach aligns with the principles of green chemistry and could be used to produce valuable derivatives.

A summary of potential catalytic transformations is presented in Table 1.

Catalytic SystemTransformationPotential Product
Chiral OrganocatalystAsymmetric Aldol (B89426) ReactionChiral β-hydroxy ketone
Transition Metal Catalyst (e.g., Rhodium)Hydroformylation of an alkene precursorThis compound
Photoredox CatalystRadical addition to the aldehydeFunctionalized alcohol derivative
Enzyme (e.g., Alcohol Dehydrogenase)Asymmetric reductionChiral benzylic alcohol

Expansion of Applications in the Synthesis of Next-Generation Functional Molecules

While the current applications of this compound are not well-documented, its structure suggests potential utility as a building block in various fields, particularly in medicinal chemistry and materials science.

Future research could focus on leveraging this compound for the synthesis of:

Bioactive Molecules: The aldehyde can serve as a key intermediate for the synthesis of more complex molecules with potential biological activity. For example, it can be used in the construction of Schiff bases, chalcones, or heterocyclic scaffolds, which are common motifs in drug discovery. The unique 1-methoxycyclobutyl substituent may impart interesting pharmacological properties, such as improved metabolic stability or receptor binding affinity.

Molecular Probes and Imaging Agents: By incorporating fluorescent or other reporter groups through reactions at the aldehyde functionality, this compound could be a precursor to molecular probes for biological imaging.

Advanced Materials: The aromatic and aldehydic nature of the molecule makes it a candidate for incorporation into polymers, liquid crystals, or other functional materials. The cyclobutyl group could influence the packing and bulk properties of such materials in novel ways.

The potential applications are summarized in Table 2.

Application AreaRationale for UsePotential Synthesized Molecule
Medicinal ChemistryAldehyde as a synthetic handle for complex molecule synthesis.Heterocyclic compounds, Schiff bases
Materials ScienceBuilding block for polymers and functional materials.Specialty polymers, liquid crystals
Chemical BiologyPrecursor for creating tools for biological study.Fluorescent molecular probes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.